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molecular formula C8H15NO2 B3126753 1-(2-Methoxyethyl)piperidin-4-one CAS No. 33771-04-9

1-(2-Methoxyethyl)piperidin-4-one

Cat. No. B3126753
M. Wt: 157.21 g/mol
InChI Key: TZBGCFOBLIWBSM-UHFFFAOYSA-N
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Patent
US09353086B2

Procedure details

4-Piperidone hydrochloride monohydrate (1.00 g, 6.50 mmol), 2-bromoethyl methyl ether (1.00 g, 7.20 mmol) and K2CO3 (1.80 g, 13.0 mmol) were dissolved in MeCN (20 mL) and the reaction mixture was stirred at 75° C. for 6 h. The reaction mixture was filtered and the solvents removed in vacuo. The residue was dissolved in DCM (30 mL), stirred with isocyanate resin for 2 h, dried (MgSO4) and concentrated in vacuo to give the crude title compound (180 mg, 18%) as a colourless gum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[CH3:10][O:11][CH2:12][CH2:13]Br.C([O-])([O-])=O.[K+].[K+]>CC#N>[CH3:10][O:11][CH2:12][CH2:13][N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
1 g
Type
reactant
Smiles
COCCBr
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 75° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (30 mL)
STIRRING
Type
STIRRING
Details
stirred with isocyanate resin for 2 h
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCCN1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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